5-(2-Nitrophenyl)-3-phenyl-1,2,4-oxadiazole
Description
5-(2-Nitrophenyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at position 3 and a 2-nitrophenyl group at position 3.
Properties
IUPAC Name |
5-(2-nitrophenyl)-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c18-17(19)12-9-5-4-8-11(12)14-15-13(16-20-14)10-6-2-1-3-7-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGTYJDQRUFQJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Nitrophenyl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzohydrazide with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Nitrophenyl)-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Cyclization: Dehydrating agents like phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4).
Major Products
Reduction: 5-(2-Aminophenyl)-3-phenyl-1,2,4-oxadiazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Cyclization: More complex heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Anticancer Activity
The compound has shown potential as an anticancer agent. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that modifications to the oxadiazole structure can enhance biological activity. A notable example includes the synthesis of 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, which exhibited moderate activity against a panel of cancer cell lines with an IC50 value of approximately 92.4 µM .
Mechanism of Action
The mechanism through which 5-(2-Nitrophenyl)-3-phenyl-1,2,4-oxadiazole exerts its effects is often linked to its ability to induce apoptosis in cancer cells. This has been observed in several studies where oxadiazole derivatives were evaluated for their ability to trigger cell death pathways in cancerous tissues .
Drug Resistance Studies
Additionally, research has focused on overcoming multidrug resistance (MDR) in cancer therapy. Compounds similar to this compound have been investigated for their ability to reverse MDR mechanisms associated with ATP-binding cassette (ABC) transporters . This aspect is crucial for enhancing the efficacy of existing chemotherapeutics.
Antiparasitic Properties
Beyond cancer treatment, this compound derivatives have shown promise against parasitic infections. For instance, certain oxadiazoles have been effective against Trypanosoma cruzi and Leishmania species. The compound's structural characteristics allow it to interact with biological targets in these pathogens effectively .
Material Science Applications
Explosives and Oxidizing Agents
The nitro group present in this compound suggests potential applications in materials science, particularly as an oxidizing agent or in the development of explosives. The oxidizing properties of nitro compounds are well-documented; however, specific studies on this compound's application in such areas are still limited.
Research Findings Summary Table
Case Studies and Insights
- Anticancer Derivatives : A study explored a series of 1,2,4-oxadiazole derivatives and their cytotoxic effects on multiple cancer cell lines. Modifications led to variations in potency, highlighting the importance of structural changes for improved therapeutic outcomes .
- Overcoming Drug Resistance : Research demonstrated that certain oxadiazole derivatives could reverse drug resistance mechanisms in leukemia cells when used alongside conventional treatments like doxorubicin . This finding underscores the potential for these compounds in combination therapies.
Mechanism of Action
The mechanism of action of 5-(2-Nitrophenyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also bind to enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
The position and nature of substituents on the oxadiazole ring significantly alter physical properties such as melting points, solubility, and spectroscopic characteristics.
Table 1: Comparison of Key Physical and Spectral Data
Key Observations :
- Methoxy vs. Nitro Substituents : Methoxy groups (as in 5g) enhance electron density on the ring, reflected in lower IR absorption frequencies (e.g., 3432 cm⁻¹ for NH stretching) compared to nitro-substituted analogs .
Photophysical and Electronic Properties
- Excited-State Acidity: 5-(2-Hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole undergoes excited-state proton transfer (ESPT) in non-polar solvents, forming a tautomeric structure with red-shifted emission. In contrast, its 3-(2-hydroxyphenyl) isomer lacks coplanarity between the aryl and oxadiazole rings, suppressing ESPT .
- Aromaticity Effects: Bathochromic shifts in UV-Vis spectra (λmax) are observed in 3,5-diphenyl-1,2,4-oxadiazoles due to extended conjugation, whereas monosubstituted derivatives exhibit weaker electronic transitions .
Structural and Computational Insights
- DFT Studies : Quantum chemical calculations on 3-sulfanyl-5-(2-hydroxyphenyl)-1,2,4-triazoles reveal that electron-withdrawing substituents (e.g., nitro groups) enhance antimicrobial activity by increasing electrophilicity (ΔE₁) and charge distribution (ΣQ) .
- logP and Solubility : 3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole (logP = 4.7) demonstrates higher lipophilicity compared to polar analogs like 5g (logP < 3), influencing bioavailability .
Biological Activity
5-(2-Nitrophenyl)-3-phenyl-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole ring substituted with a nitrophenyl group and a phenyl group. This unique structure contributes to its reactivity and biological activity. The nitrophenyl moiety can undergo reduction to form reactive intermediates that interact with cellular components, influencing various biological processes .
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anticancer properties.
Antimicrobial Activity
The compound has been investigated for its potential as an antimicrobial agent. Studies show that derivatives of oxadiazole exhibit varying degrees of activity against both gram-positive and gram-negative bacteria. For instance, certain derivatives have been reported to possess better activity against gram-positive species . In vitro tests demonstrated that specific oxadiazole compounds significantly inhibited the growth of various microbial strains.
Anticancer Activity
This compound has also shown promising results in cancer research. It has been evaluated against several cancer cell lines, including breast cancer (MCF-7) and liver carcinoma (HUH7). The compound's cytotoxicity was assessed through IC50 values, revealing effective inhibition of cell proliferation. Notably, some derivatives exhibited IC50 values lower than traditional chemotherapeutics like 5-Fluorouracil .
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Biological Macromolecules : The compound can bind to enzymes and receptors, modulating their activity. This interaction may lead to the induction of apoptosis in cancer cells .
- Reactive Intermediates Formation : The reduction of the nitrophenyl group generates reactive intermediates that can damage cellular components .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Variations in substituents on the oxadiazole ring significantly affect its potency. For example:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 10.5 | Anticancer |
| 5-Methyl-2-(2-nitrophenyl)oxazole | 15.0 | Anticancer |
| 5-(4-Nitrophenyl)-1,2,4-oxadiazole | 25.0 | Antimicrobial |
These findings suggest that specific substitutions can enhance or diminish the biological efficacy of oxadiazole derivatives .
Case Studies
Several studies have documented the biological activities of oxadiazoles:
- Anticancer Study : A study evaluated various oxadiazole derivatives against MCF-7 breast cancer cells. The most potent derivative showed an IC50 value of 0.23 µM and induced apoptosis through DNA damage mechanisms .
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of oxadiazoles against HUH7 liver carcinoma cells and found that certain compounds had better IC50 values than established antibiotics .
Q & A
Q. Methodological Guidance
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 hrs) and byproduct formation.
- Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Workup Protocol : Employ aqueous-organic biphasic extraction to remove unreacted starting materials .
What computational tools predict the compound’s interaction with biological targets?
Advanced Research Question
Molecular docking (AutoDock Vina) against proteins (e.g., EGFR or PARP) identifies binding modes. Validate with MD simulations (AMBER/CHARMM) to assess binding stability. Key interactions include hydrogen bonding with the oxadiazole oxygen and π-stacking with the phenyl ring .
How does the nitro group influence spectroscopic properties?
Basic Research Question
The nitro group causes a bathochromic shift in UV-Vis spectra (λmax ~300 nm) due to n→π* transitions. In IR, asymmetric NO₂ stretching appears at ~1520 cm⁻¹. ¹H NMR signals for ortho-nitro protons are deshielded (δ ~8.2–8.5 ppm) due to electron withdrawal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
